molecular formula C26H29ClN4O4 B15186672 (2,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-4-cyano-2',6'-dimethyl-, 2-(4-(dimethylamino)phenyl)ethyl methyl ester, monohydrochloride CAS No. 116308-44-2

(2,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-4-cyano-2',6'-dimethyl-, 2-(4-(dimethylamino)phenyl)ethyl methyl ester, monohydrochloride

Cat. No.: B15186672
CAS No.: 116308-44-2
M. Wt: 497.0 g/mol
InChI Key: OSCQQOGGOVWARG-UHFFFAOYSA-N
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Description

(2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(dimethylamino)phenyl)ethyl methyl ester, monohydrochloride is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(dimethylamino)phenyl)ethyl methyl ester, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the bipyridine core, followed by the introduction of carboxylic acid groups, cyano groups, and dimethyl groups. The final steps often include esterification and the addition of the dimethylamino phenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with metal ions. These complexes have applications in catalysis and materials science.

Biology

In biological research, the compound may be used as a fluorescent probe or a molecular marker due to its unique structural properties.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry

In industrial applications, the compound may be used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The presence of functional groups like cyano and dimethylamino groups can modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and catalysis.

    2,2’-Bipyridine-4,4’-dicarboxylic acid: A bipyridine derivative with carboxylic acid groups, used in the synthesis of metal-organic frameworks.

Uniqueness

The uniqueness of (2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(dimethylamino)phenyl)ethyl methyl ester, monohydrochloride lies in its complex structure, which allows for diverse chemical reactivity and a wide range of applications. The combination of functional groups provides unique properties that distinguish it from other bipyridine derivatives.

Properties

CAS No.

116308-44-2

Molecular Formula

C26H29ClN4O4

Molecular Weight

497.0 g/mol

IUPAC Name

5-O-[2-[4-(dimethylamino)phenyl]ethyl] 3-O-methyl 4-(4-cyanopyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C26H28N4O4.ClH/c1-16-22(25(31)33-5)24(21-14-19(15-27)10-12-28-21)23(17(2)29-16)26(32)34-13-11-18-6-8-20(9-7-18)30(3)4;/h6-10,12,14,24,29H,11,13H2,1-5H3;1H

InChI Key

OSCQQOGGOVWARG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N(C)C)C3=NC=CC(=C3)C#N)C(=O)OC.Cl

Origin of Product

United States

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